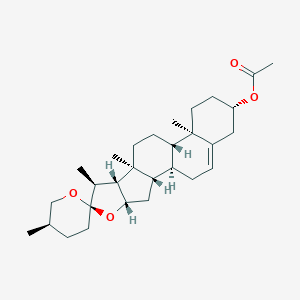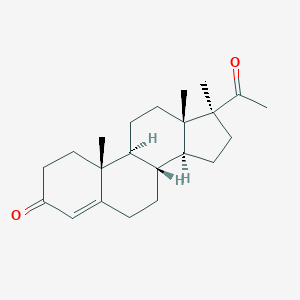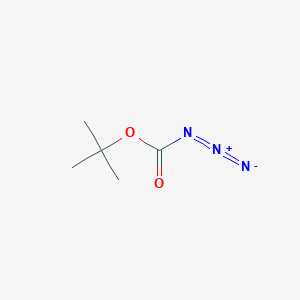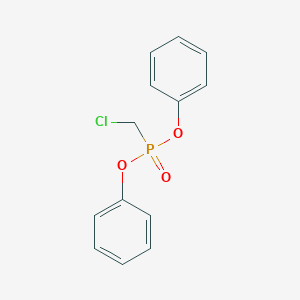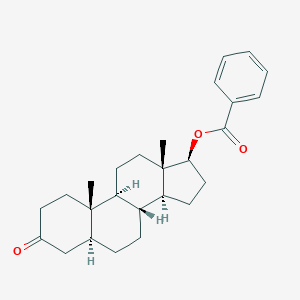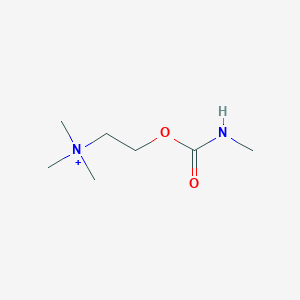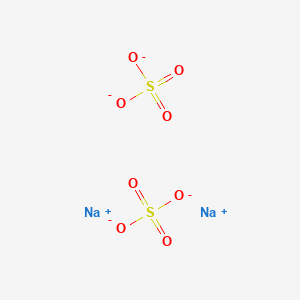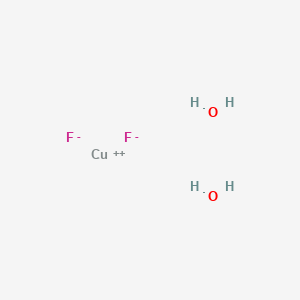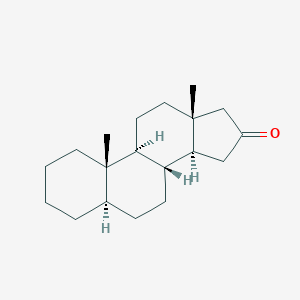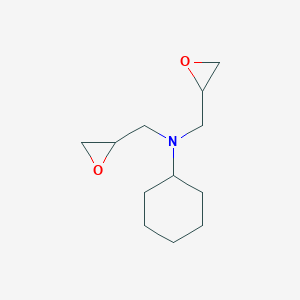
N,N-Bis(2,3-epoxypropyl)cyclohexylamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N-Bis(2,3-epoxypropyl)cyclohexylamine, commonly known as BECHA, is a cycloaliphatic amine epoxy resin that has been widely used in various fields such as adhesives, coatings, and composites due to its excellent mechanical properties and chemical resistance. In recent years, BECHA has also attracted extensive attention in the field of scientific research due to its potential biological applications.
Mécanisme D'action
The mechanism of action of BECHA in biological systems is not fully understood. However, it is believed that BECHA may interact with proteins and enzymes in cells, leading to changes in their structure and function. BECHA may also affect cell signaling pathways and gene expression, leading to changes in cell behavior and function.
Effets Biochimiques Et Physiologiques
BECHA has been shown to have low toxicity and good biocompatibility in vitro and in vivo. BECHA has also been shown to have antibacterial and antifungal properties, making it a potential candidate for use in wound healing and infection control.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of BECHA is its excellent mechanical properties and chemical resistance, which make it an ideal material for use in various lab experiments. However, one of the limitations of BECHA is its high viscosity, which can make it difficult to handle and process in some applications.
Orientations Futures
There are several future directions for the research and development of BECHA. One direction is to investigate the potential use of BECHA in drug delivery and tissue engineering applications. Another direction is to further study the mechanism of action of BECHA in biological systems to better understand its potential biological effects. Additionally, the synthesis and processing of BECHA could be further optimized to improve its properties and expand its potential applications.
Méthodes De Synthèse
BECHA can be synthesized by the reaction of cyclohexylamine with epichlorohydrin in the presence of a catalyst such as sodium hydroxide. The reaction proceeds through the opening of the epoxide ring of epichlorohydrin by the amine group of cyclohexylamine, followed by a second epoxide ring opening to form the final product BECHA.
Applications De Recherche Scientifique
BECHA has been investigated for its potential applications in various fields of scientific research, including biomedical engineering, drug delivery, and tissue engineering. In biomedical engineering, BECHA has been used as a crosslinker for hydrogels to improve their mechanical properties and stability. In drug delivery, BECHA has been used as a carrier for various drugs due to its biocompatibility and chemical stability. In tissue engineering, BECHA has been used as a scaffold material for cell growth and tissue regeneration.
Propriétés
Numéro CAS |
13391-15-6 |
|---|---|
Nom du produit |
N,N-Bis(2,3-epoxypropyl)cyclohexylamine |
Formule moléculaire |
C12H21NO2 |
Poids moléculaire |
211.3 g/mol |
Nom IUPAC |
N,N-bis(oxiran-2-ylmethyl)cyclohexanamine |
InChI |
InChI=1S/C12H21NO2/c1-2-4-10(5-3-1)13(6-11-8-14-11)7-12-9-15-12/h10-12H,1-9H2 |
Clé InChI |
CLCWCGOCHZSFQE-UHFFFAOYSA-N |
SMILES |
C1CCC(CC1)N(CC2CO2)CC3CO3 |
SMILES canonique |
C1CCC(CC1)N(CC2CO2)CC3CO3 |
Autres numéros CAS |
13391-15-6 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





